3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxyphenyl)propanamide 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxyphenyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0975623
InChI: InChI=1S/C16H14N2O5S/c19-13-7-3-2-6-12(13)17-15(20)9-10-18-16(21)11-5-1-4-8-14(11)24(18,22)23/h1-8,19H,9-10H2,(H,17,20)
SMILES: C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=CC=C3O
Molecular Formula: C16H14N2O5S
Molecular Weight: 346.4 g/mol

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxyphenyl)propanamide

CAS No.:

Cat. No.: VC0975623

Molecular Formula: C16H14N2O5S

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxyphenyl)propanamide -

Specification

Molecular Formula C16H14N2O5S
Molecular Weight 346.4 g/mol
IUPAC Name N-(2-hydroxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Standard InChI InChI=1S/C16H14N2O5S/c19-13-7-3-2-6-12(13)17-15(20)9-10-18-16(21)11-5-1-4-8-14(11)24(18,22)23/h1-8,19H,9-10H2,(H,17,20)
Standard InChI Key CSLZPNHVWCNALW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=CC=C3O
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=CC=C3O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator